molecular formula C13H11NO4 B1293611 p-(p-Nitrophenoxy)anisole CAS No. 6337-24-2

p-(p-Nitrophenoxy)anisole

Cat. No. B1293611
CAS RN: 6337-24-2
M. Wt: 245.23 g/mol
InChI Key: NBCQLWNLTLMGCB-UHFFFAOYSA-N
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Description

p-(p-Nitrophenoxy)anisole is a compound that is related to p-nitrophenol, which is a substrate commonly used in the study of glucuronide and sulfate conjugation pathways. The compound is of interest due to its potential interactions with various enzymes and its role in chemical reactions, particularly in the context of catalysis and environmental degradation.

Synthesis Analysis

The synthesis of compounds related to p-(p-Nitrophenoxy)anisole can be achieved through various methods. For instance, the controlled synthesis of palladium nanocubes has been reported to catalyze the Suzuki-Miyaura cross-coupling reactions, which are essential for constructing unsymmetrical biaryls and for the hydrogenation of organic contaminants like p-nitrophenol . Additionally, the synthesis of molecularly imprinted polyaniline/graphene oxide composites has been developed for the selective detection of p-nitrophenol, indicating the versatility of synthetic approaches in creating sensors for such compounds .

Molecular Structure Analysis

The molecular structure of p-(p-Nitrophenoxy)anisole and related compounds can be analyzed through various spectroscopic and microscopic techniques. For example, the crystal structure of a complex between p-nitrophenol and 2-pyridone has been studied, revealing details about hydrogen bonding and the arrangement of molecules in the solid state . The anisotropic ring current effect of p-nitrophenolate ion inclusion on the 1H NMR signals of pyridinio derivatives of α-cyclodextrin also provides insights into the molecular interactions and orientation within host structures .

Chemical Reactions Analysis

The chemical reactivity of p-nitrophenol, a related compound to p-(p-Nitrophenoxy)anisole, has been extensively studied. It undergoes various reactions such as hydroxylation to form 4-nitrocatechol, which is catalyzed by cytochrome P-450 isozymes . Nitrosation and nitration reactions of anisole and its derivatives have also been investigated, providing insights into the mechanisms and kinetics of electrophilic aromatic substitution reactions . The nitrosation of phenol and anisole leads to the formation of p-nitrosophenol, and the nitration of anisole results in the production of nitrophenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-(p-Nitrophenoxy)anisole and related compounds can be inferred from studies on p-nitrophenol. The electrochemical degradation of p-nitrophenol has been examined, showing that it can be effectively degraded under various conditions, with the reduction product being p-aminophenol . The hydroxylation of p-nitrophenol to 4-nitrocatechol by rabbit hepatic microsomes indicates that the compound's reactivity is influenced by the presence of enzymes and can be induced by substances like ethanol .

Scientific Research Applications

Metabolic Pathway in Cytochrome P450

p-(p-Nitrophenoxy)anisole undergoes a novel metabolic pathway in cytochrome P450 models and rat liver microsomes, involving cleavage of the oxygen-aromatic ring bond. This pathway is significant as it cleaves a diarylether linkage, generally resistant to metabolism, forming toxic benzoquinone (Ohe, Mashino, & Hirobe, 1994).

Nitration in Aqueous Sulphuric Acid

p-(p-Nitrophenoxy)anisole is involved in electrophilic aromatic substitution reactions. The study of its nitration in aqueous sulphuric acid contributes to understanding the mechanism of such reactions and the formation of Wheland intermediates (Barnett et al., 1977).

Use in Cyclisation Reactions

The compound is used in cyclisation reactions involving phenylthio and phénoxy‐carbamyle functions. This process illustrates different types of intramolecular reactions and aids in the formation of hexahydro-triazines (Baudet & Calin, 1969).

Catalysis in O-Methylation

It's used in the catalytic O-methylation of phenols, utilizing environmentally friendly methanol as a methylating agent. This process is significant for synthesizing compounds like p-amino anisole and p-nitro anisole (Dechan & Bajju, 2020).

Kinetic Studies in Nitrosation Reactions

p-(p-Nitrophenoxy)anisole is instrumental in studying the kinetics of nitrosation reactions of aromatic compounds, contributing to a deeper understanding of such chemical processes (Challis & Lawson, 1971).

Photoreactions in Aromatic Compounds

Its role in photodeuteration of the benzene nucleus is crucial for understanding the substitution patterns in light reactions of benzene derivatives, differing significantly from thermal exchange reactions (Bie & Havinga, 1965).

Pyrolysis and Oxidation in Biomass Combustion

The compound serves as a surrogate for primary tar from lignin pyrolysis in biomass combustion and gasification, aiding in understanding the gas-phase chemistry of methoxyphenol conversion and mitigating emissions (Nowakowska et al., 2014).

Future Directions

Anisole has been identified as a promising candidate for use as a fluorescent tracer for gas-phase imaging diagnostics due to its high-fluorescence quantum yield and large Stokes shift . Furthermore, anisole has been used in the synthesis and deposition of phthalocyanine dopant-free hole-transport materials for perovskite solar cells . These applications suggest potential future directions for p-(p-Nitrophenoxy)anisole and related compounds.

properties

IUPAC Name

1-(4-methoxyphenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO4/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCQLWNLTLMGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212772
Record name p-(p-Nitrophenoxy)anisole
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Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

p-(p-Nitrophenoxy)anisole

CAS RN

6337-24-2
Record name 1-Methoxy-4-(4-nitrophenoxy)benzene
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Record name p-(p-Nitrophenoxy)anisole
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Record name p-(p-Nitrophenoxy)anisole
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Record name p-(p-Nitrophenoxy)anisole
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Synthesis routes and methods I

Procedure details

4-Methoxyphenol (25 g, 0.20 mol) was heated under a nitrogen atmosphere to 70° C. during which time the solid melted. Eighty-five percent potassium hydroxide (12.4 g, 0.19 mol) was added all at once and the mixture stirred at 70° C. for 1 hour. 1-Bromo-4-nitrobenzene (33 g, 0.16 mol) and copper powder (0.1 g, 1.57 mmol) were added and the mixture stirred at 190° C. for 3 hours. After cooling to room temperature, the residue was partitioned between benzene and water. The organic layer was then extracted two times with 5% KOH, dried (MgSO4) and the solvent removed under reduced pressure to give a brown solid. Purification by HPLC (hexane-methylene chloride) gave 4-methoxy-4'-nitrodiphenyl ether as a yellow crystalline solid (19.05 g, 49%), mp 107°-109° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromonitrobenzene (4.0 g), hydroquinone monomethyl ether (3.1 g), potassium hydroxide (1.5 g) and copper powder (0.1 g) were mixed and the reaction was carried out at 160° C. to 200° C. for 3 hours. After cooling to room temperature, the reaction mixture was extracted with benzene (100 ml), and the extract was washed with 1N sodium hydroxide, water, and saturated aqueous sodium chloride. After drying over magnesium sulfate, the solvent was evaporated under a reduced pressure and the residue obtained was purified by medium pressure column chromatography using silica gel, to obtain 4-(4-nitrophenoxy)phenol methyl ether (1.5 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 0.5 mole each of p-nitrochlorobenzene (79.0 g), p-hydroxyanisole (62.0 g), and potassium hydroxide (33.0 g, 86% pure), in 100 ml water was heated at 140° C. for about 3.5 hours. The resulting solid, collected by filtration, had a melting point of 100°-107° C. Reactants were further removed from the crude product by steam distillation, and the remaining solid was washed with copious amounts of water to afford a brown, granular mass of 4-methoxy-4'-nitrodiphenyl ether (83 g, 68% yield).
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Ohe, T Mashino, M Hirobe - Archives of biochemistry and biophysics, 1994 - Elsevier
We have found a novel metabolic pathway of arylethers, involving the cleavage of the oxygen-aromatic ring bond. When p-(p-nitrophenoxy)phenol was utilized as a substrate, cleaved …
Number of citations: 72 www.sciencedirect.com
BV Atul, SK Singh, KP Madhusudanan… - Journal of …, 2002 - Wiley Online Library
The potential sites for metabolism of centpropazine (CPZ) (an antidepressant) were evaluated in male Sprague‐Dawley rats. The isolation and identification of the major metabolites …
Number of citations: 4 onlinelibrary.wiley.com
SA Kulkarni, D Moir, J Zhu - SAR and QSAR in Environmental …, 2007 - Taylor & Francis
Alterations in molecular structure are responsible for the differential biological response(s) of a chemical inside a biosystem. Structural and functional parameters that govern a …
Number of citations: 12 www.tandfonline.com
E Rorije, EMJ Verbruggen, A Hollander, TP Traas… - 2011 - rivm.openrepository.com
RIVM has screened the potential for long-term fate in the environment of a large number of substances. For this purpose a new methodology has been developed which indicates …
Number of citations: 24 rivm.openrepository.com
A Acetyl-coenzyme - genesis (Escherichia coli), 1994
Number of citations: 0

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